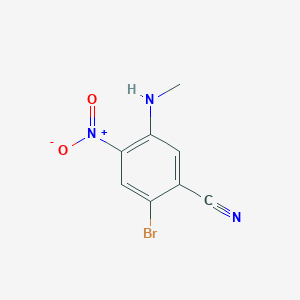







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH:13][CH3:14])=[CH:6][C:3]=1[C:4]#[N:5]>CCO.[Pd]>[NH2:10][C:8]1[C:7]([NH:13][CH3:14])=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Br:1])[CH:9]=1
|


|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])NC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered through CELITE®
|
|
Type
|
WASH
|
|
Details
|
the filter bed was thoroughly washed with EtOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C#N)C=C1NC)Br
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |